2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide
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Overview
Description
2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes benzoylamino and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of benzoylamine with a benzoyl chloride derivative under basic conditions to form the benzoylamino intermediate. This intermediate is then reacted with a benzyl-substituted isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Similar in structure but contains a naphthalene-sulfonamide group.
N-Benzoylamino-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of the isobutylamino group.
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: Features a pyrimidin-2-ylsulfamoyl group.
Uniqueness
2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H29N3O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-(2-methylpropylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c1-19(2)18-28-27(33)24(17-20-11-5-3-6-12-20)30-26(32)22-15-9-10-16-23(22)29-25(31)21-13-7-4-8-14-21/h3-16,19,24H,17-18H2,1-2H3,(H,28,33)(H,29,31)(H,30,32) |
InChI Key |
PZKCKVFIYURBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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